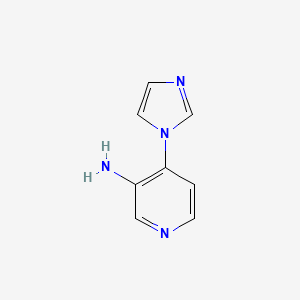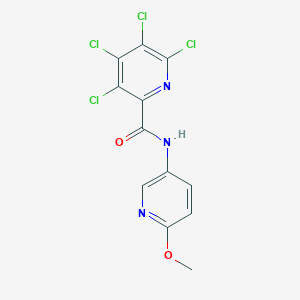![molecular formula C13H20BNO3 B2534158 [3-氨基-4-(四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯基]甲醇 CAS No. 2377611-36-2](/img/structure/B2534158.png)
[3-氨基-4-(四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯基]甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol: is an organic compound with the molecular formula C13H20BNO3 and a molecular weight of 249.11 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a boronate ester group, making it a versatile intermediate in organic synthesis.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Participates in cross-coupling reactions to form new carbon-carbon bonds .
Biology:
Medicine:
Industry:
作用机制
Mode of Action
Compounds containing the tetramethyl-1,3,2-dioxaborolan-2-yl group are often used in suzuki-miyaura cross-coupling reactions , which suggests that this compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Given its structural similarity to other boronic acid derivatives, it may be involved in various biochemical reactions, including those involving carbon-carbon bond formation .
Result of Action
Given its potential role in suzuki-miyaura cross-coupling reactions, it may facilitate the formation of new carbon-carbon bonds, potentially leading to the synthesis of new organic compounds .
Action Environment
The action, efficacy, and stability of [3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol can be influenced by various environmental factors . For instance, the compound’s reactivity may be affected by the presence of a catalyst, the pH of the environment, and the temperature.
生化分析
Cellular Effects
[3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol can have various effects on cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of [3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is complex and involves a variety of interactions at the molecular level. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of [3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol can vary with different dosages in animal models. This can include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
[3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and can also include effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of [3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol within cells and tissues can involve various transporters or binding proteins. This can also include effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of [3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol can affect its activity or function. This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol typically involves the reaction of 4-formylphenylboronic acid pinacol ester with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in [3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol can undergo oxidation to form corresponding aldehydes or ketones.
Reduction: The amino group can be reduced to form amines or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
相似化合物的比较
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of a hydroxyl group.
4-(Hydroxymethyl)benzeneboronic acid pinacol ester: Similar structure but lacks the amino group.
Uniqueness:
- The presence of both amino and hydroxyl groups along with the boronate ester makes [3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol unique in its reactivity and versatility. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
属性
IUPAC Name |
[3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)7-11(10)15/h5-7,16H,8,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENSCZYUVRVCAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride](/img/structure/B2534075.png)


![1-(4-methylphenyl)-6-(methylsulfanyl)-4-(2-naphthyloxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2534079.png)

![2-Phenyl-1-oxaspiro[2.4]heptane](/img/structure/B2534083.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2534085.png)
![(E)-4-(Dimethylamino)-N-[(6-pyridin-2-ylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2534087.png)
methanone](/img/structure/B2534088.png)

![1-[2-(1H-Benzimidazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2534093.png)


